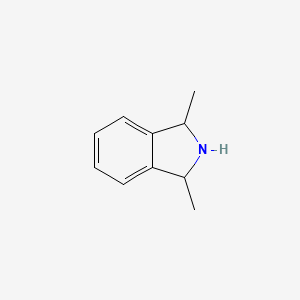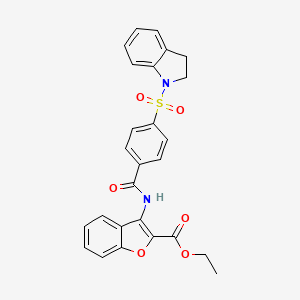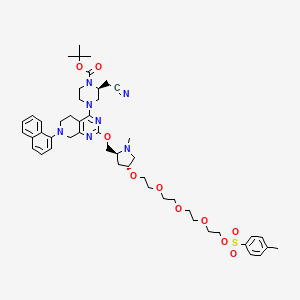
Azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is not directly detailed in the provided papers. However, the synthesis of related compounds can offer insight into potential methods. For instance, the synthesis of a new Azo-Schiff base derivative and its metal complexes is described, involving the coordination of metal ions with a ligand through nitrogen atoms of azomethine and azo groups . This suggests that similar nitrogen-containing groups in azepan-1-yl derivatives could be key sites for reaction and complex formation.
Molecular Structure Analysis
The molecular structure of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is not explicitly analyzed in the provided papers. However, the structure of related Azo-Schiff base metal complexes has been investigated using various spectroscopic methods, revealing octahedral geometries for most complexes and square planar geometries for Pt(II) and Au(III) complexes . This indicates that the azepan-1-yl derivative could also exhibit complex geometries when forming compounds with metals.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone. However, the synthesis of triazolo-oxazepinones via aza-Wittig reactions suggests that azepan-1-yl derivatives could potentially undergo similar reactions involving nitrogen ylides . This could be relevant for the synthesis or modification of azepan-1-yl compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone are not described in the provided papers. Nonetheless, the high conductance values of the Azo-Schiff base metal complexes suggest that similar compounds could also exhibit significant electrical properties . Additionally, the coordination sites identified through FTIR results imply that the azepan-1-yl derivative might show specific binding characteristics when interacting with metals .
Scientific Research Applications
Synthesis and Chemical Characterization
Formation of Fused-Ring Derivatives : Research has explored the synthesis of azepine derivatives and their structural characterization, highlighting their formation through reactions with other chemical entities. For example, studies have demonstrated the synthesis of 3-azepine derivatives by reacting pentafluoroaniline and heptafluoro-2-naphthylamine with acetophenone, showcasing their potential as building blocks for more complex chemical structures (Brooke & Matthews, 1988).
Novel Synthesis Approaches : There are innovative methods developed for the synthesis of azepine-tetrazoles, utilizing the Ugi four-component reaction modified with trimethylsilylazide, illustrating a novel approach to create fused azepine-tetrazole libraries, which could be pertinent for generating biologically relevant molecules (Nixey et al., 2002).
Biological Activity and Applications
Anticancer Properties : Naphthyridine derivatives, a class of compounds related to the specified chemical structure, have shown significant biological activities. A specific study on a novel naphthyridine compound (named 3u) found it induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting its potential as a therapeutic agent for melanoma treatment (Kong et al., 2018).
PKB Inhibitors for Cancer Therapy : Research on azepane derivatives has identified them as potent inhibitors of protein kinase B (PKB), a crucial player in cancer cell survival and proliferation. Structure-based optimization led to the development of novel compounds with significant inhibitory activity against PKB, presenting a promising avenue for cancer therapy (Breitenlechner et al., 2004).
Future Directions
properties
IUPAC Name |
azepan-1-yl-[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O/c1-14-6-8-16-20(27-15-7-9-18(23)19(24)12-15)17(13-25-21(16)26-14)22(29)28-10-4-2-3-5-11-28/h6-9,12-13H,2-5,10-11H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQDQOHTISREOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)F)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2543283.png)
![7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2543286.png)
![2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol](/img/structure/B2543287.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2543288.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2543289.png)

![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)


![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)
